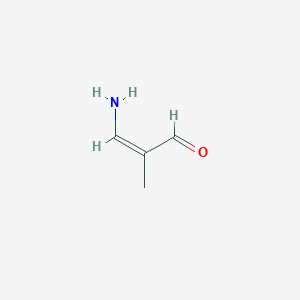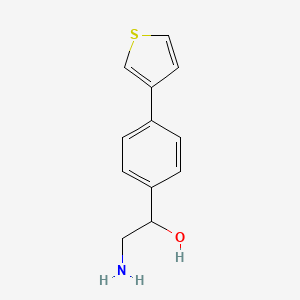
tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate: is an organic compound that features a thiophene ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate typically involves the reaction of 2-(hydroxymethyl)thiophene with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The thiophene ring can be reduced under specific conditions to form a dihydrothiophene derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the thiophene ring.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(carboxymethyl)thiophene derivatives.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of various functionalized thiophene derivatives.
科学的研究の応用
Chemistry: In organic synthesis, tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its thiophene ring and carbamate moiety are structural motifs found in various bioactive molecules, suggesting potential biological activity.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers and other advanced materials.
作用機序
The mechanism of action of tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate is not well-documented. based on its structure, it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The carbamate moiety can act as a hydrogen bond donor, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.
類似化合物との比較
- tert-Butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate
- tert-Butyl (S)-(3-(hydroxymethyl)pyrrolidin-3-yl)carbamate
Comparison:
- tert-Butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate features an oxetane ring instead of a thiophene ring, which may result in different reactivity and biological activity.
- tert-Butyl (S)-(3-(hydroxymethyl)pyrrolidin-3-yl)carbamate contains a pyrrolidine ring, which can influence its pharmacokinetic properties and interactions with biological targets.
The uniqueness of tert-Butyl ((2-(hydroxymethyl)thiophen-3-yl)methyl)carbamate lies in its thiophene ring, which is known for its electron-rich nature and potential for diverse chemical transformations.
特性
IUPAC Name |
tert-butyl N-[[2-(hydroxymethyl)thiophen-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,3)15-10(14)12-6-8-4-5-16-9(8)7-13/h4-5,13H,6-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKWYRJIIBXEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(SC=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2640300.png)
![Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2640301.png)


![2-(4-(Benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640304.png)
![3-fluoro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2640305.png)
![5-Bromo-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2640306.png)


![3-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole](/img/structure/B2640313.png)



